molecular formula C11H16O B14263432 6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one CAS No. 163128-61-8

6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one

Cat. No.: B14263432
CAS No.: 163128-61-8
M. Wt: 164.24 g/mol
InChI Key: XMBVPYHNSJSSOJ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a bicyclic ketone with the molecular formula C12H18O. This compound is characterized by its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the six-membered ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
  • 1,4,5,6,7,7a-hexahydro-2H-inden-2-one
  • Azulene, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)-

Uniqueness

6,6-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is unique due to its specific structural features, including the presence of two methyl groups on the six-membered ring and the fused bicyclic system.

Properties

CAS No.

163128-61-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

6,6-dimethyl-4,5,7,7a-tetrahydro-1H-inden-2-one

InChI

InChI=1S/C11H16O/c1-11(2)4-3-8-5-10(12)6-9(8)7-11/h5,9H,3-4,6-7H2,1-2H3

InChI Key

XMBVPYHNSJSSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=O)CC2C1)C

Origin of Product

United States

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